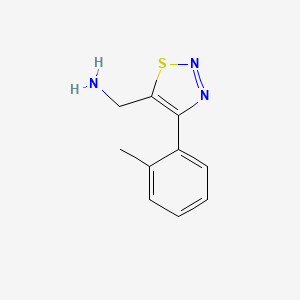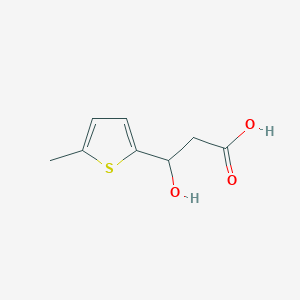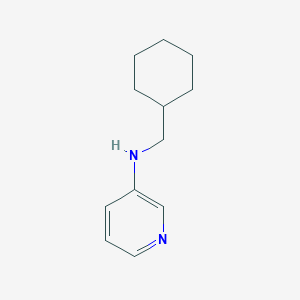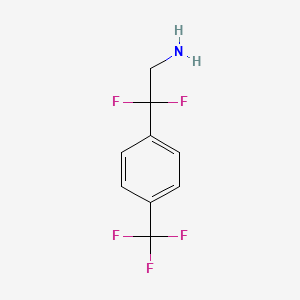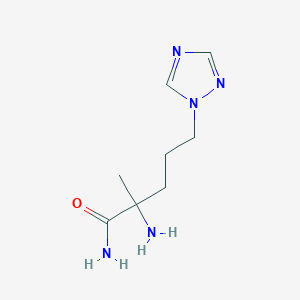![molecular formula C13H26N2O3 B13528766 Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate CAS No. 1013938-10-7](/img/structure/B13528766.png)
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an oxan-3-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-3-yl derivative. One common method involves the use of tert-butyl carbamate and an oxan-3-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxan-3-yl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-(benzyloxy)carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate is unique due to its combination of a tert-butyl carbamate group and an oxan-3-yl group. This structure provides enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
1013938-10-7 |
|---|---|
Formule moléculaire |
C13H26N2O3 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-11(8-14)7-10-5-4-6-17-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) |
Clé InChI |
VGDTYMGMGAROSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
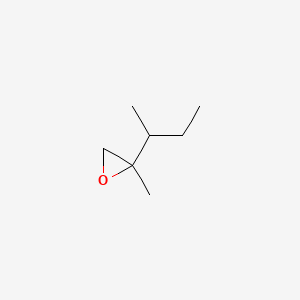
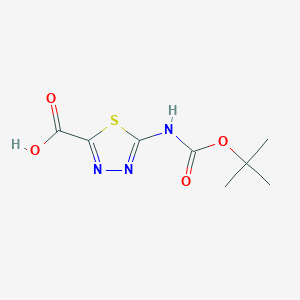
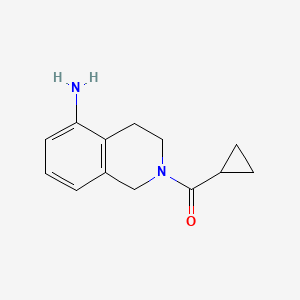
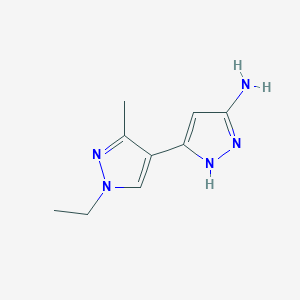

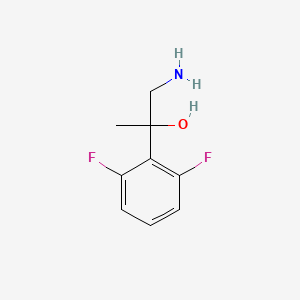
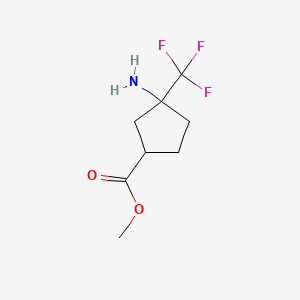
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
